molecular formula C14H18Cl2N2O B5462267 N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

Cat. No. B5462267
M. Wt: 301.2 g/mol
InChI Key: FZRRIFPZJGILFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as NDMA, is a synthetic organic compound that belongs to the family of piperidinecarboxamide derivatives. NDMA is widely used in scientific research as a pharmacological tool to study the physiological and biochemical effects of various drugs and compounds.

Mechanism of Action

NDMA acts as an agonist at the NMDA receptor, which is a subtype of glutamate receptor. NDMA binding to the NMDA receptor results in the influx of calcium ions into the cell, which triggers a cascade of biochemical and physiological events. NDMA-induced calcium influx is essential for the normal functioning of the nervous system, including synaptic plasticity, learning, and memory. However, excessive NDMA-induced calcium influx can lead to neuronal cell death and neurodegenerative diseases.
Biochemical and Physiological Effects
NDMA has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. NDMA-induced calcium influx activates various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the protein kinase C (PKC) pathway. NDMA also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

Advantages and Limitations for Lab Experiments

NDMA is a widely used pharmacological tool in scientific research due to its ability to activate the NMDA receptor and induce calcium influx. NDMA is relatively easy to synthesize and purify, and its effects are well-characterized. However, NDMA has some limitations for lab experiments. NDMA has a short half-life and is rapidly metabolized in vivo, which limits its duration of action. NDMA also has a narrow therapeutic window, and excessive NDMA-induced calcium influx can lead to neuronal cell death and neurodegenerative diseases.

Future Directions

NDMA has potential applications in various areas of scientific research, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research directions for NDMA include the development of more selective NMDA receptor agonists and antagonists, the investigation of the role of NDMA in synaptic plasticity and learning, and the development of NDMA-based therapeutic agents for neurodegenerative diseases.

Synthesis Methods

NDMA is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate or methanol. The overall yield of NDMA synthesis is approximately 50-60%.

Scientific Research Applications

NDMA is widely used in scientific research as a pharmacological tool to study the physiological and biochemical effects of various drugs and compounds. NDMA is used as a positive control in various assays, including the N-methyl-D-aspartate (NMDA) receptor assay, the glutamate receptor assay, and the glycine receptor assay. NDMA is also used to induce neurotoxicity in animal models to study the mechanisms of neuronal cell death and the potential therapeutic agents for neurodegenerative diseases.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRRIFPZJGILFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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